molecular formula C20H17ClN4O2 B11191915 Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191915
M. Wt: 380.8 g/mol
InChI Key: QIANUZPXBIYDDN-UHFFFAOYSA-N
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Description

Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold with a 3-chlorophenyl group at position 7, a phenyl group at position 5, and an ethyl carboxylate ester at position 4. This compound belongs to a class of nitrogen-containing heterocycles known for their structural versatility and biological relevance.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-7-4-3-5-8-13)24-20-22-12-23-25(20)18(16)14-9-6-10-15(21)11-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

QIANUZPXBIYDDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its unique structure. Some possibilities include:

    Oxidation: Oxidative transformations of the phenyl rings or the triazolo-pyrimidine core.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Halogenation or other substitutions on the phenyl rings.

    Common Reagents and Conditions: These would depend on the specific reaction type and functional groups involved.

Scientific Research Applications

While direct research on this compound is limited, similar indole derivatives (which share some structural features) have shown diverse biological activities:

    Antiviral: Indole derivatives exhibit antiviral properties against influenza and Coxsackie viruses.

    Anticancer: Some indole-based compounds have demonstrated anticancer potential.

    Antioxidant: Certain indole derivatives possess antioxidant activity.

    Other Pharmacological Activities: Antitubercular, antidiabetic, and antimicrobial effects have been observed.

Mechanism of Action

The exact mechanism remains elusive for our specific compound. it likely interacts with cellular targets, affecting pathways relevant to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a comparative analysis of ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Synthesis Method Key Biological Activities/Properties Reference
This compound 3-Cl-C6H4 (7), Ph (5), COOEt (6) Not explicitly reported (extrapolated) Hypothesized: Anticoagulant, antimicrobial -
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-Cl-C6H4 (7), CF3 (5), COOEt (6) Condensation in ethanol/HCl, cyclization Anticancer, MDM2-p53 interaction inhibitor
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-MeO-C6H4 (7), Ph (5), COOEt (6) Cyclocondensation in acetic acid Glucokinase activator, DPP-4 inhibitor
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 3,4,5-(MeO)3-C6H2 (7), Ph (5), COOEt (6) Not reported Potential antiproliferative activity
Ethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 3,5-F2-C6H3 (7), Me (5), COOEt (6) Multi-step substitution Neonatal Fc receptor (FcRn) inhibitor

Key Findings from Comparisons

Substituent Position and Electronic Effects :

  • The 3-chlorophenyl group in the target compound likely confers greater metabolic stability compared to 2-chlorophenyl analogs due to reduced steric hindrance and optimized electron-withdrawing effects .
  • Methoxy groups (e.g., 4-MeO in ) enhance solubility but may reduce membrane permeability compared to halogenated derivatives.

Synthetic Efficiency: The target compound’s synthesis may parallel methods used for 2-chlorophenyl analogs, which involve cyclocondensation of 3-aminotriazole, aldehydes, and β-ketoesters in ethanol/HCl . However, regioselectivity challenges are noted in similar reactions (e.g., competing formation of dihydro vs. fully aromatic products) .

Biological Activity :

  • Trifluoromethyl substitution at position 5 (as in ) enhances lipophilicity and protein-binding affinity, making such analogs potent anticancer agents.
  • 3,4,5-Trimethoxyphenyl derivatives () exhibit antiproliferative effects, suggesting that bulky substituents at position 7 may interfere with kinase binding pockets.

Physical Properties :

  • Chlorinated derivatives generally exhibit higher melting points and crystallinity compared to methoxy- or fluorinated analogs, as seen in IR and NMR data for related compounds .

Biological Activity

Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews existing research on its biological properties, focusing on antitumor effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound is characterized by a triazolopyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various aromatic groups to enhance biological efficacy.

Table 1: Structural Features of this compound

FeatureDescription
Core StructureTriazolo[1,5-a]pyrimidine
Substituents3-Chlorophenyl and phenyl groups
Functional GroupsCarboxylate and ethyl ester

Antitumor Effects

Recent studies have highlighted the compound's antitumor activities against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown significant cytotoxicity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines.
  • Mechanism of Action : The antitumor activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. It has been suggested that the compound may inhibit key signaling pathways involved in tumor growth.

In vitro assays using the MTT method revealed that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like Cisplatin. For example, a study reported IC50 values around 17.83 μM for certain derivatives against MDA-MB-231 breast cancer cells .

Structure-Activity Relationship (SAR)

The incorporation of various substituents on the triazolopyrimidine scaffold has been shown to influence biological activity significantly.

  • Chlorophenyl Substitution : The presence of the 3-chlorophenyl group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression.
  • Phenyl Group : The additional phenyl group contributes to the overall stability and bioactivity of the compound.

Case Studies

Several case studies have documented the efficacy of triazolopyrimidine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative with similar structural features demonstrated potent antiproliferative activity with an IC50 value of 19.73 μM .
  • Mechanistic Insights : Research indicated that compounds with similar triazolopyrimidine structures could induce apoptosis through mitochondrial pathways .

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